2,4,6-Triiodo-5-(methylamino)-isophthalic acid
Overview
Description
2,4,6-Triiodo-5-(methylamino)-isophthalic acid is a chemical compound with the molecular formula C₉H₇I₃N₂O₃ and a molecular weight of 571.88 g/mol . This compound is known for its high iodine content, which makes it useful in various scientific and industrial applications, particularly in the field of radiology as a contrast agent .
Preparation Methods
The synthesis of 2,4,6-Triiodo-5-(methylamino)-isophthalic acid involves several steps. One common method includes the iodination of 5-amino-isophthalic acid followed by methylation . The reaction conditions typically involve the use of iodine and an oxidizing agent such as nitric acid. The industrial production of this compound may involve more efficient and scalable methods, but the fundamental steps remain similar .
Chemical Reactions Analysis
2,4,6-Triiodo-5-(methylamino)-isophthalic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The iodine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Common reagents used in these reactions include iodine, nitric acid, and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,4,6-Triiodo-5-(methylamino)-isophthalic acid has several scientific research applications:
Radiology: It is used as a contrast agent in X-ray imaging due to its high iodine content.
Pharmaceuticals: The compound is used in the synthesis of various pharmaceutical agents.
Biological Research: It is used in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of 2,4,6-Triiodo-5-(methylamino)-isophthalic acid primarily involves its role as a contrast agent in radiology. The high iodine content of the compound enhances the contrast of X-ray images by increasing the absorption of X-rays in the targeted area. This allows for clearer and more detailed imaging of internal structures .
Comparison with Similar Compounds
2,4,6-Triiodo-5-(methylamino)-isophthalic acid can be compared with other iodine-containing contrast agents such as:
Iothalamic acid: Similar in function but differs in molecular structure and specific applications.
Diatrizoic acid: Another iodine-based contrast agent used in radiology.
Iodipamide: Used for similar purposes but has different pharmacokinetic properties.
The uniqueness of this compound lies in its specific molecular structure, which provides distinct advantages in certain imaging applications .
Properties
IUPAC Name |
2,4,6-triiodo-5-(methylamino)benzene-1,3-dicarboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6I3NO4/c1-13-7-5(11)2(8(14)15)4(10)3(6(7)12)9(16)17/h13H,1H3,(H,14,15)(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJREMGRYVPNKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)O)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6I3NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678874 | |
Record name | 2,4,6-Triiodo-5-(methylamino)benzene-1,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50678874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.86 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40976-89-4 | |
Record name | 2,4,6-Triiodo-5-(methylamino)-1,3-benzenedicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40976-89-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,6-Triiodo-5-(methylamino)benzene-1,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50678874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Benzenedicarboxylic acid, 2,4,6-triiodo-5-(methylamino) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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